An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: Synthesis and Properties
An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry. Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical and Safety Information
The fundamental properties of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile are summarized below. This data is compiled from commercially available sources.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Yellow to Brown Solid |
| Melting Point | 63 °C |
| Purity | ≥97% |
| Storage Temperature | Room temperature |
| InChI Key | YSTANLOUKDVPGJ-UHFFFAOYSA-N |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning | ! |
| H312: Harmful in contact with skin. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through various synthetic routes. A common and direct approach for the synthesis of the title compound involves the nucleophilic substitution and subsequent cyclization reaction between 2-aminophenol and a suitable three-carbon electrophile bearing a nitrile group. The most probable synthetic route is the reaction of 2-aminophenol with 2,3-dibromopropionitrile.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for the synthesis of similar 1,4-benzoxazine derivatives. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
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2-Aminophenol
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2,3-Dibromopropionitrile
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Potassium carbonate (K₂CO₃) or other suitable base
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Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 2-aminophenol (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of 2,3-dibromopropionitrile (1.1 equivalents) in DMF dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Table 3: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (approx. 6.8-7.2 ppm), CH-CN proton (approx. 4.5-5.0 ppm), CH₂ protons (approx. 3.5-4.0 ppm), NH proton (broad singlet, may vary). |
| ¹³C NMR | Aromatic carbons, C=N carbon (approx. 115-120 ppm), CH-CN carbon, CH₂ carbon. |
| IR (cm⁻¹) | N-H stretch (approx. 3300-3400), C≡N stretch (approx. 2240-2260), C-O stretch (approx. 1200-1300), C-N stretch (approx. 1100-1200). |
| Mass Spec (m/z) | Expected molecular ion peak [M]+ at 160.06. |
Biological Properties and Potential Applications
While specific biological data for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is not extensively reported in the public domain, the broader class of benzoxazine derivatives has shown significant promise in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The introduction of a cyano group, an electron-withdrawing group, at the 2-position could potentially modulate the biological activity. For instance, some novel substituted benzoxazine derivatives have been shown to induce cell death in cancer cells by disrupting cell membrane permeability.
Kinase Inhibition
The benzoxazine scaffold has been utilized in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of benzoxazine-based compounds as inhibitors of specific kinases is an active area of research.
Antimicrobial Activity
Certain 1,4-benzoxazine derivatives have demonstrated activity against various bacterial and fungal strains. The exploration of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile for its antimicrobial properties could be a worthwhile endeavor.
Experimental Workflows and Signaling Pathways
General Workflow for Biological Evaluation
The initial biological evaluation of a novel compound like 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile would typically follow a standardized workflow.
Caption: General workflow for the biological evaluation of a new chemical entity.
Postulated Signaling Pathway: Induction of Apoptosis
Given the reported anticancer activity of some benzoxazine derivatives, a plausible mechanism of action for a cytotoxic analogue could be the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified overview of a potential apoptotic signaling pathway.
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent.
Conclusion
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile represents an interesting, yet underexplored, member of the benzoxazine family. This technical guide provides a foundational understanding of its synthesis and properties based on available data and logical scientific inference. The proposed synthetic route offers a practical starting point for its preparation. Further investigation into the biological activities of this specific compound is warranted, particularly in the areas of oncology and infectious diseases, to fully elucidate its therapeutic potential. The structural and electronic features imparted by the 2-carbonitrile moiety may lead to unique pharmacological profiles compared to other benzoxazine derivatives.
